molecular formula C17H21N3O8S3 B11834246 1-(4-((3-(Dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid

1-(4-((3-(Dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No.: B11834246
M. Wt: 491.6 g/mol
InChI Key: BZNFRACCQKDBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-DMAC-SPP is synthesized through a series of chemical reactions involving the formation of a bis-sulfone linker. The synthetic route typically involves the reaction of 1-(4-((3-(dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of Sulfo-DMAC-SPP involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for use in ADC synthesis .

Chemical Reactions Analysis

Types of Reactions

Sulfo-DMAC-SPP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Sulfo-DMAC-SPP has a wide range of applications in scientific research, including:

Mechanism of Action

Sulfo-DMAC-SPP functions as a cleavable linker in ADCs. The compound forms a stable bond with the antibody and the cytotoxic agent. Upon reaching the target cancer cell, the linker is cleaved, releasing the cytotoxic agent to exert its effects. The cleavage can be triggered by specific conditions within the cancer cell, such as the presence of certain enzymes or acidic pH .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-DMAC-SPP is unique due to its cleavable nature, allowing for the controlled release of the cytotoxic agent within the target cell. This feature enhances the specificity and reduces the off-target effects, making it a valuable tool in the development of targeted cancer therapies .

Properties

Molecular Formula

C17H21N3O8S3

Molecular Weight

491.6 g/mol

IUPAC Name

1-[4-[[3-(dimethylcarbamoyl)pyridin-4-yl]disulfanyl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C17H21N3O8S3/c1-10(29-30-12-6-7-18-9-11(12)16(23)19(2)3)4-5-15(22)28-20-14(21)8-13(17(20)24)31(25,26)27/h6-7,9-10,13H,4-5,8H2,1-3H3,(H,25,26,27)

InChI Key

BZNFRACCQKDBEB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=C(C=NC=C2)C(=O)N(C)C

Origin of Product

United States

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